Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-
Description
The compound "Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-" is a substituted derivative of benzenebutanoic acid (4-phenylbutanoic acid), which consists of a phenyl ring attached to a four-carbon chain terminating in a carboxylic acid group. The structural modifications in this derivative include:
- 2-Methyl substitution on the benzene ring, which may influence electronic interactions.
- Gamma-oxo group (a ketone at the third carbon of the butanoic acid chain), introducing a reactive carbonyl moiety.
Benzenebutanoic acid derivatives are known for roles in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors, as seen in 4-phenylbutyric acid (a Class I/II HDAC inhibitor) .
Properties
CAS No. |
41826-96-4 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-4-19-13-8-10(3)11(9-14(13)20-5-2)12(16)6-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
OFSDKUPQDFJPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(=O)CCC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization for Substituted Benzene
The steric and electronic effects of the ethoxy and methyl substituents necessitate modified reaction conditions. For example, the AlCl<sub>3</sub> catalyst concentration must be increased to 1.5–2.0 equivalents relative to γ-butyrolactone to overcome the deactivating influence of the ethoxy groups. Temperature control is critical: maintaining the reaction at 10–15°C during lactone addition prevents side reactions such as oligomerization. Post-reaction hydrolysis with dilute hydrochloric acid (1:2 HCl:H<sub>2</sub>O) yields the γ-oxo acid, which is then purified via reduced-pressure distillation.
Table 1: Friedel-Crafts Acylation Parameters for Substituted Benzene
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| AlCl<sub>3</sub> ratio | 1.5:1 (vs. lactone) | Maximizes acylation |
| Temperature | 10–15°C | Minimizes side reactions |
| Hydrolysis time | 2–3 hours | Ensures complete cleavage |
Carbonylation of Acrolein Derivatives with Palladium Catalysts
The carbonylation of acrolein (CH<sub>2</sub>=CHCHO) offers a pathway to γ-oxo esters, which can be further functionalized. As detailed in US5072005A, methyl 4-oxobutyrate is synthesized via palladium-catalyzed carbonylation of acrolein in methanol under CO pressure. For the target compound, this method requires introducing the substituted benzene moiety through a subsequent coupling reaction.
Catalytic System and Conditions
The patent employs a 5% palladium-on-carbon (Pd/C) catalyst with triphenylarsine as a ligand, achieving 76–94% yields of methyl 4-oxobutyrate. To adapt this for benzenebutanoic acid, the methyl ester intermediate must undergo transesterification with a benzyl alcohol derivative containing the 4,5-diethoxy-2-methyl substituents. This step demands anhydrous conditions and acid catalysts (e.g., p-toluenesulfonic acid) to prevent hydrolysis of the ethoxy groups.
Table 2: Carbonylation and Transesterification Conditions
| Step | Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Carbonylation | Pd/C + AsPh<sub>3</sub> | 115°C | 2700 psi | 76.1% |
| Transesterification | p-TsOH | 80°C | Ambient | 68–72% |
Multistep Functionalization of Pre-Substituted Benzene Precursors
A sequential approach involving the synthesis of 4,5-diethoxy-2-methylbenzene followed by side-chain elongation is advantageous for ensuring regioselectivity.
Synthesis of 4,5-Diethoxy-2-Methylbenzene
Starting with pyrogallol (1,2,3-trihydroxybenzene), selective ethylation using ethyl bromide and potassium carbonate in dimethylformamide (DMF) yields 1,2-diethoxy-3-hydroxybenzene. Subsequent methylation of the remaining hydroxyl group with methyl iodide produces the tri-substituted benzene core.
Side-Chain Introduction via Wittig Reaction
The γ-oxo-butyric acid side chain is introduced using a Wittig reaction between the benzene aldehyde derivative and a phosphorylide generated from ethyl 4-bromobutyrate. This method offers superior control over the side-chain length and oxidation state.
Table 3: Wittig Reaction Parameters
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| Benzaldehyde derivative | 1:1.2 | 0°C → RT | 85–90% |
| Ethyl 4-bromobutyrate | 1:1 | Reflux | 78–82% |
Comparative Analysis of Methodologies
Friedel-Crafts acylation is the most direct method but struggles with steric hindrance from the ethoxy groups. Carbonylation offers high yields but requires expensive palladium catalysts. The multistep functionalization approach, while lengthier, ensures precise control over substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-oxo group to a hydroxyl group.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-, such as carboxylic acids, alcohols, and substituted benzenebutanoic acids.
Scientific Research Applications
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- involves its interaction with specific molecular targets and pathways. The gamma-oxo group may play a crucial role in its reactivity and binding affinity to target molecules. The compound’s effects are mediated through various biochemical pathways, depending on its application.
Comparison with Similar Compounds
Ethyl 3-Oxo-4-Phenylbutanoate (CAS: N/A)
- Structure: Ethyl ester of gamma-oxo-4-phenylbutanoic acid.
- Key Features :
- Ester group at the terminal carboxylic acid (vs. free acid in the target compound).
- Lacks diethoxy and methyl substituents on the benzene ring.
- Properties :
Benzenebutanoic Acid, Beta-Oxo-Alpha-Phenyl-, Ethyl Ester (CAS: 2901-29-3)
- Structure : Beta-oxo (second carbon) and alpha-phenyl substitutions.
- Key Differences :
- Oxo group at the beta position (vs. gamma in the target compound).
- Alpha-phenyl group introduces steric hindrance near the carboxylic acid.
- Applications : Likely used in peptide mimetics or as a ketone-containing building block .
4-Phenylbutyric Acid (CAS: 1821-12-1)
- Structure : Parent compound without substituents.
- Pharmacological Activity :
- Comparison :
- The target compound’s diethoxy and methyl groups may enhance membrane permeability compared to 4-phenylbutyric acid.
- Gamma-oxo group could alter HDAC binding affinity or introduce new reactivity.
2-(1,3-Benzodioxol-5-yl)-4-(3,4-Dimethoxyphenyl)-4-Oxobutanoic Acid (CAS: 51116-24-6)
- Structure : Contains a benzodioxole ring and dimethoxyphenyl group.
- Key Features: Dual aromatic systems with electron-donating methoxy groups. 4-Oxobutanoic acid chain (similar to gamma-oxo).
- Biological Relevance: Potential anticancer or anti-inflammatory agent due to aromatic pharmacophores .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- IR Spectroscopy: Gamma-oxo groups exhibit strong C=O stretches near 1680–1700 cm⁻¹, as seen in related thiazolidinone derivatives .
- Mass Spectrometry: Molecular ion peaks for benzenebutanoic acid derivatives typically align with their molecular weights (e.g., 4-phenylbutyric acid: m/z 164.2) .
- Solubility : Diethoxy and methyl groups likely increase hydrophobicity compared to unsubstituted 4-phenylbutyric acid.
Data Table: Key Structural Analogs
Biological Activity
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- (CAS No. 41826-96-4) is an organic compound with potential biological activities that are of interest in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H20O5 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid |
| InChI Key | OFSDKUPQDFJPPM-UHFFFAOYSA-N |
The biological activity of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The gamma-oxo group in its structure plays a crucial role in its reactivity and binding affinity to proteins or enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- exhibits several biological activities:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory diseases.
- Antimicrobial Properties : Some investigations have shown that this compound can exhibit activity against certain bacterial strains.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant properties of several benzenebutanoic acid derivatives, including the diethoxy variant. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting a protective effect against cellular damage due to oxidative stress .
Anti-inflammatory Research
In another study focusing on inflammation models, Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations lower than those required for many standard antibiotics. This suggests its potential utility in developing new antimicrobial agents .
Comparison with Related Compounds
To understand the uniqueness of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzenebutanoic acid, 2,5-dimethyl-gamma-oxo | Lacks diethoxy groups | Limited anti-inflammatory effects |
| Benzenebutanoic acid, 4,5-dimethoxy-2-methyl-gamma-oxo | Contains methoxy groups instead of diethoxy | Enhanced antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenebutanoic acid, 4,5-diethoxy-2-methyl-γ-oxo-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of substituted benzenebutanoic acid derivatives typically involves multi-step reactions, such as Friedel-Crafts acylation followed by esterification or etherification. For example, ethyl 3-oxo-4-phenylbutanoate (a structural analog) is synthesized via Claisen condensation between ethyl phenylacetate and ethyl acetate under alkaline conditions . For the target compound, introducing diethoxy and methyl groups may require selective protection/deprotection strategies. Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., BF₃·Et₂O for ether formation) can improve yields. Purity validation via HPLC or GC-MS is critical .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For example, -NMR can identify methyl groups (δ ~1.2–1.5 ppm) and ethoxy protons (δ ~3.4–4.0 ppm). The γ-oxo group may appear as a carbonyl signal at δ ~170–210 ppm in -NMR. High-resolution mass spectrometry (HRMS) can verify the molecular formula (e.g., C₁₄H₁₈O₅ requires a precise mass of 278.1154 Da). Infrared (IR) spectroscopy can confirm ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Tools like Gaussian or COSMO-RS can estimate logP (lipophilicity), solubility, and pKa. Molecular docking studies (AutoDock Vina, Schrödinger Suite) may predict interactions with biological targets, such as enzymes or receptors. For example, analogs like 4-PBA (benzenebutanoic acid) are known histone deacetylase inhibitors; similar modeling could identify binding affinities for the target compound .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for γ-oxo benzenebutanoic acid derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- In vitro : Use hepatic microsomes or S9 fractions to assess metabolic degradation.
- In vivo : Employ pharmacokinetic (PK) profiling (e.g., LC-MS/MS for plasma concentration) and metabolite identification (e.g., HRMS/MS). For example, 4-PBA shows rapid clearance in vivo due to glucuronidation, necessitating prodrug strategies .
- Data Reconciliation : Cross-validate using ex vivo models (e.g., isolated organ assays) or transgenic animal models to isolate target effects .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Modify Substituents : Replace ethoxy groups with bulkier alkoxy chains to enhance membrane permeability.
- Isosteric Replacement : Substitute the γ-oxo group with a bioisostere like a sulfone or amide to improve metabolic stability.
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs. For instance, EP4 receptor agonists/antagonists with benzenebutanoic acid scaffolds require precise positioning of hydrophobic and polar groups .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they mitigated?
- Methodological Answer :
- Impurity Profiling : Use LC-UV/HRMS to detect byproducts (e.g., diastereomers or oxidation products). For example, ethyl 3-oxo-4-phenylbutanoate synthesis may yield α,β-unsaturated ketone impurities, detectable via UV absorbance at 250–300 nm .
- Mitigation : Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity screening). Process Analytical Technology (PAT) tools enable real-time monitoring .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer : Enantiomeric purity is critical for receptor binding. For example, (R)-4-benzyloxazolidine-2-thione derivatives show distinct activity compared to (S)-isomers. Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to resolve enantiomers. Molecular dynamics simulations can predict enantiomer-target binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
